molecular formula C3H10ClNO B101676 2-Aminopropanol hydrochloride CAS No. 17016-92-1

2-Aminopropanol hydrochloride

Cat. No.: B101676
CAS No.: 17016-92-1
M. Wt: 111.57 g/mol
InChI Key: RPDODBFXWRWFAH-UHFFFAOYSA-N
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Description

2-Aminopropanol hydrochloride, also known as 1-amino-2-propanol hydrochloride, is an organic compound with the molecular formula C₃H₉NO·HCl. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Target of Action

2-Aminopropanol hydrochloride primarily targets the enzyme Ethanolamine Ammonia-Lyase . This enzyme plays a crucial role in the catalytic deamination of 2-aminopropanol as well as ethanolamine .

Mode of Action

The interaction of this compound with its target enzyme, Ethanolamine Ammonia-Lyase, results in a paramagnetic species known as the 2-aminopropanol-l-y1 radical . This radical is generated through a first-order process with a rate constant of 7 s^-1 . The formation of this radical is kinetically competent with respect to overall catalysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the deamination of 2-aminopropanol . This process is catalyzed by Ethanolamine Ammonia-Lyase and results in the formation of the 2-aminopropanol-l-y1 radical . The radical then participates in further reactions, affecting downstream biochemical processes .

Pharmacokinetics

The compound’s interaction with its target enzyme and its transformation into a paramagnetic species suggest that it may have unique pharmacokinetic properties .

Result of Action

The action of this compound results in the formation of the 2-aminopropanol-l-y1 radical . This radical is a key intermediate in the deamination of 2-aminopropanol, leading to changes in downstream biochemical processes .

Action Environment

The formation of the 2-aminopropanol-l-y1 radical suggests that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

2-Aminopropanol hydrochloride interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the adenosylcobalamin-dependent deamination process catalyzed by ethanolamine ammonia-lyase . This enzyme also catalyzes the conversion of L-2-aminopropanol to propionaldehyde and ammonia . The nature of these interactions involves the transfer of hydrogen atoms, leading to the formation of different products .

Cellular Effects

The effects of this compound on cellular processes are not fully understood due to limited research. It is known that its parent compound, 2-aminopropanol, influences cell function. For instance, it is involved in the deamination process, which is crucial for amino acid metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as ethanolamine ammonia-lyase. This enzyme catalyzes the adenosylcobalamin-dependent deamination of 2-aminopropanol, leading to the formation of different products . The process involves hydrogen transfer steps, which are crucial for the rearrangement of propanolamine .

Temporal Effects in Laboratory Settings

Related compounds such as 2-amino-2-methyl-1-propanol have been studied for their temporal effects, showing changes in their effects over time .

Metabolic Pathways

This compound is involved in the adenosylcobalamin-dependent deamination process, which is a part of amino acid metabolism . This process involves the interaction of this compound with enzymes such as ethanolamine ammonia-lyase .

Subcellular Localization

Its parent compound, 2-aminopropanol, is known to be involved in biochemical reactions occurring in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopropanol hydrochloride can be synthesized through several methods. One common method involves the reaction of propylene oxide with anhydrous liquid ammonia in the presence of a Lewis acid-modified strong-acid cation exchange resin. The reaction is carried out at a temperature range of 60-120°C and a pressure range of 1-8 MPa. After the reaction, the product is purified through rectification .

Another method involves the ring-opening addition reaction of propylene oxide with hydrochloric acid to form 2-chloro-1-propanol. This intermediate is then subjected to aminolysis with liquid ammonia to yield 2-aminopropanol .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes mentioned above but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Aminopropanal or 2-aminopropanone.

    Reduction: Various secondary or tertiary amines.

    Substitution: Different substituted amino alcohols.

Scientific Research Applications

2-Aminopropanol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanol:

    2-Aminoethanol:

Uniqueness

2-Aminopropanol hydrochloride is unique due to its specific combination of amino and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility and reactivity make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-aminopropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDODBFXWRWFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276093, DTXSID70884233
Record name 1-Propanol, 2-amino-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6170-23-6, 17016-92-1
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6170-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopropanol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 2-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.651
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Record name 2-AMINOPROPANOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopropanol hydrochloride
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2-Aminopropanol hydrochloride
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2-Aminopropanol hydrochloride
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2-Aminopropanol hydrochloride
Reactant of Route 5
2-Aminopropanol hydrochloride
Reactant of Route 6
2-Aminopropanol hydrochloride
Customer
Q & A

Q1: What is the significance of dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride in the context of this research?

A1: dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride (IV) is a crucial intermediate in the synthesis of racemic chloramphenicol []. The research paper details a novel synthesis pathway for this compound, highlighting its importance in pharmaceutical chemistry.

Q2: What key chemical transformation is involved in the synthesis of dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride?

A2: The synthesis involves treating 1-phenyl-2-amino-3-ethoxypropanol hydrochloride (V) with concentrated hydrochloric acid under high pressure in a sealed tube []. This process simultaneously converts the ethoxy group to a hydroxyl group and replaces the secondary hydroxyl group with chlorine, ultimately yielding dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride.

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